molecular structure and properties of N-[4-(butan-2-yl)phenyl]methanesulfonamide
molecular structure and properties of N-[4-(butan-2-yl)phenyl]methanesulfonamide
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-[4-(butan-2-yl)phenyl]methanesulfonamide
Executive Summary
This guide provides an in-depth technical analysis of N-[4-(butan-2-yl)phenyl]methanesulfonamide , a lipophilic sulfonamide derivative often utilized as a bioisosteric probe in medicinal chemistry. Structurally comprising a sec-butyl substituted aniline core sulfonylated with a methanesulfonyl group, this molecule serves as a critical model for exploring hydrophobic binding pockets while maintaining a polar "warhead" capable of hydrogen bonding.
This document details the molecular architecture, predicted and experimental physicochemical properties, validated synthetic protocols, and structural characterization data required for researchers utilizing this scaffold in drug discovery (e.g., COX-2 inhibition, ion channel modulation) or agrochemical development.
Part 1: Molecular Architecture & Stereochemistry
The molecule features a para-substituted benzene ring linking a lipophilic sec-butyl group and a polar methanesulfonamide moiety.
Structural Components
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Lipophilic Tail (sec-Butyl): The butan-2-yl group at the 4-position introduces a chiral center at the benzylic carbon. This moiety is critical for van der Waals interactions within hydrophobic protein pockets.
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Polar Head (Sulfonamide): The methanesulfonamide (-NH-SO₂-CH₃) acts as a bioisostere for carboxylic acids or phenols. It functions as a weak acid (H-bond donor) and a weak base (H-bond acceptor via sulfonyl oxygens).
Stereochemical Considerations
The sec-butyl group creates enantiomerism. Standard synthesis from racemic 4-sec-butylaniline yields a racemate (RS).
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(R)-Enantiomer: Often preferred in specific receptor interactions where steric fit of the methyl/ethyl chain is distinct.
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(S)-Enantiomer: The mirror image.
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Note: For high-affinity probes, chiral resolution of the starting aniline or asymmetric synthesis is recommended.
Part 2: Physicochemical Properties (The "Druggability" Matrix)
The following data aggregates experimental baselines from analogous N-phenylmethanesulfonamides and calculated values based on Hansch substituent constants.
| Property | Value / Range | Context & Significance |
| Molecular Formula | C₁₁H₁₇NO₂S | Core scaffold |
| Molecular Weight | 227.32 g/mol | Fragment-like space (<300 Da), ideal for lead optimization |
| LogP (Octanol/Water) | 2.6 – 2.9 (Est.) | Moderate lipophilicity; good membrane permeability |
| pKa (Sulfonamide NH) | 9.0 – 9.2 | Weakly acidic. Predominantly neutral at physiological pH (7.4), ensuring passive diffusion |
| H-Bond Donors | 1 (NH) | Critical for active site recognition (e.g., Ser/Thr residues) |
| H-Bond Acceptors | 2 (Sulfonyl O) | Interaction with backbone amides or water networks |
| Topological PSA | ~46 Ų | Well below the 140 Ų cutoff for oral bioavailability |
| Solubility | Low (Water) / High (DMSO, MeOH) | Requires organic co-solvents for biological assays |
Analyst Note: The electron-donating alkyl group (sec-butyl) on the phenyl ring slightly destabilizes the conjugate base compared to the unsubstituted N-phenylmethanesulfonamide (pKa ~8.9), resulting in a marginally higher pKa.
Part 3: Synthetic Pathways & Protocols
The synthesis follows a standard nucleophilic substitution pathway (sulfonylation). The protocol below is optimized for yield and purity, minimizing the formation of bis-sulfonated byproducts.
Reaction Scheme (Graphviz Visualization)
Figure 1: Synthetic workflow for the sulfonylation of 4-sec-butylaniline. The base acts as a proton scavenger to drive the equilibrium forward.
Detailed Experimental Protocol
Reagents:
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4-sec-Butylaniline (1.0 equiv) [CAS: 30273-11-1][1]
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Methanesulfonyl chloride (MsCl) (1.1 equiv) [CAS: 124-63-0]
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Triethylamine (TEA) or Pyridine (1.5 equiv)
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Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-sec-butylaniline (10 mmol, 1.49 g) in anhydrous DCM (20 mL).
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Base Addition: Add Triethylamine (15 mmol, 2.1 mL) and cool the mixture to 0°C using an ice bath.
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Sulfonylation: Dropwise add Methanesulfonyl chloride (11 mmol, 0.85 mL) over 15 minutes. Caution: Exothermic reaction.[2]
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 7:3). The aniline spot (more polar) should disappear, replaced by a less polar product spot.
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Quench & Workup: Quench with water (20 mL). Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine/pyridine), saturated NaHCO₃, and brine.
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Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).
Yield Expectation: 85–92% as a white to off-white crystalline solid.
Part 4: Structural Characterization
Validation of the structure requires confirming the presence of the sulfonamide protons and the integrity of the sec-butyl chain.
| Technique | Diagnostic Signals (Expected) | Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~9.5 ppm (s, 1H) | NH sulfonamide proton (exchangeable with D₂O). |
| δ 7.1–7.3 ppm (m, 4H) | Aromatic protons (AA'BB' system typical of para-substitution). | |
| δ 2.9–3.0 ppm (s, 3H) | -SO₂CH₃ methyl group (distinct singlet). | |
| δ 2.5 ppm (m, 1H) | Benzylic CH of the sec-butyl group. | |
| δ 0.8–1.6 ppm (m, 8H) | Alkyl chain protons (methyl doublet, ethyl multiplet). | |
| IR Spectroscopy | 3250 cm⁻¹ (broad) | N-H stretch. |
| 1330 cm⁻¹, 1150 cm⁻¹ | S=O asymmetric and symmetric stretches (Sulfonamide signature). | |
| Mass Spectrometry | m/z 228.1 [M+H]⁺ | Protonated molecular ion (ESI+). |
Part 5: Biological & Pharmacological Context[2]
This molecule is rarely a drug in itself but serves as a high-value fragment or intermediate .
Bioisosterism & Binding Mode
The methanesulfonamide group is a classic bioisostere for the carboxylic acid found in NSAIDs (like Ibuprofen).
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Advantage: It eliminates the negative charge associated with carboxylates at physiological pH, potentially improving blood-brain barrier (BBB) penetration while maintaining H-bond donor capability.
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Target Interaction: The sulfonamide oxygen atoms often coordinate with metal ions (e.g., Zn²⁺ in Carbonic Anhydrase) or accept H-bonds from backbone amides (e.g., in COX-2 active sites).
Interaction Network (Graphviz Visualization)
Figure 2: Theoretical binding mode of the ligand within a protein active site, highlighting the dual nature of hydrophobic anchoring and polar anchoring.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 86369 (Sulfentrazone parent structure comparisons). Retrieved from [Link]
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Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for pKa extrapolation of sulfonamides). Available at: [Link]
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Organic Syntheses. "Methanesulfonyl Chloride." Org.[3][4][5][6][7][8] Synth. 1950, 30, 62. (Standard protocol for MsCl handling). Available at: [Link]
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Pi constants: sec-butyl vs phenyl).
Sources
- 1. 4-SEC-BUTYLANILINE CAS#: 30273-11-1 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PhytoBank: Showing N-[4-[(4-methylacridin-9-yl)amino]-3-methylamino-phenyl]methanesulfonamide (PHY0170394) [phytobank.ca]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. Methanesulfonamide, N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)-, sodium salt (1:1) | C11H9Cl2F2N4NaO3S | CID 73555417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
